molecular formula C19H17N3O2S B377274 N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine CAS No. 1049986-31-3

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

Cat. No.: B377274
CAS No.: 1049986-31-3
M. Wt: 351.4g/mol
InChI Key: GHVHEWNPVITEDZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is a synthetic thiazole derivative of significant interest in medicinal chemistry and oncology research. This compound is primarily investigated for its potential as a protein kinase inhibitor. Its molecular architecture, featuring a 4-nitrophenyl group and a prop-2-enyl (allyl) side chain, is designed to interact with the ATP-binding sites of specific kinase targets. Research indicates that structurally related thiazole-imine compounds exhibit promising inhibitory activity against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), which are critical drivers in various cancers, including non-small cell lung carcinoma (NSCLC) source . The compound's mechanism of action involves disrupting the phosphorylation and subsequent activation of key signaling pathways that control cell proliferation and survival. Consequently, it serves as a valuable chemical probe for studying kinase-mediated signal transduction and for the development of novel targeted anticancer therapeutics source . Its research utility extends to structure-activity relationship (SAR) studies, where modifications to the phenyl and allyl groups are explored to optimize potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-12-21-18(15-8-10-16(11-9-15)22(23)24)13-25-19(21)20-17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVHEWNPVITEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359944
Record name AE-848/32615073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049986-31-3
Record name AE-848/32615073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The Hantzsch thiazole synthesis is the most widely employed method for constructing the thiazole core. For this compound, the protocol involves:

  • α-Bromo-4-nitroacetophenone (1) as the ketone precursor, providing the 4-nitrophenyl substituent.

  • N-Allyl-N'-(2-methylphenyl)thiourea (2) as the sulfur and nitrogen source, introducing the allyl and 2-methylphenyl groups.

The reaction proceeds via nucleophilic substitution of bromine in 1 by the thiourea’s sulfur, followed by cyclocondensation to form the thiazole ring. The imine moiety arises from the tautomerization of the intermediate thioamide (Scheme 1).

Scheme 1: Hantzsch synthesis of the target compound.

Optimization and Yield Enhancement

  • Solvent Selection: Ethanol is optimal for balancing solubility and reaction kinetics. Polar aprotic solvents (e.g., DMF) accelerate cyclization but may degrade nitro groups.

  • Catalysis: Piperidine (2–3 drops) enhances cyclization efficiency by deprotonating intermediates.

  • Microwave Assistance: Reduces reaction time to 10–15 min with comparable yields (82–84%).

One-Pot Bromination/Cyclization Strategy

Sequential Bromination and Heterocyclization

This method integrates bromination and cyclization in a single pot, improving atom economy:

  • Bromination: 4-Nitroacetophenone is treated with N-bromosuccinimide (NBS) in ethanol to generate α-bromo-4-nitroacetophenone in situ.

  • Thiocyanate Addition: Potassium thiocyanate introduces the sulfur atom.

  • Amine Condensation: 2-Methylaniline and allyl bromide are added to form the imine and allyl groups simultaneously.

Table 1: One-Pot Synthesis Parameters and Outcomes

StepReagents/ConditionsTimeYield
BrominationNBS, EtOH, RT1 h95%
ThiocyanateKSCN, RT1 h
Cyclization2-Methylaniline, allyl bromide, 70°C4 h78%

Advantages Over Multi-Step Protocols

  • Eliminates intermediate isolation, reducing purification steps.

  • Environmentally benign due to aqueous workup and ethanol as the sole solvent.

Post-Synthetic Modification of Thiazole Intermediates

Thiazole-2-Amine Alkylation

For late-stage diversification, pre-formed thiazole-2-amines are alkylated to introduce the allyl group:

  • Thiazole-2-Amine (3): Synthesized via Hantzsch reaction using 4-nitroacetophenone and thiourea.

  • Allylation: Treatment with allyl bromide in DMF/K₂CO₃ at 60°C for 6 h installs the prop-2-enyl group.

Key Data:

  • Intermediate 3 Yield: 89% (ethanol, reflux).

  • Final Compound Yield: 72% after alkylation.

Challenges and Mitigation

  • Regioselectivity: Allylation may occur at multiple sites. Steric hindrance from the 4-nitrophenyl group directs substitution to position 3.

  • Nitro Group Stability: Mild conditions (pH 7–8, <80°C) prevent reduction or decomposition.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 4.66 (d, 2H, J = 6.5 Hz, CH₂), 5.25–5.40 (m, 2H, CH₂=CH), 6.05 (m, 1H, CH=CH₂), 7.25–8.20 (m, 8H, Ar-H).

  • IR (KBr): 1630 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂), 690 cm⁻¹ (C-S).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the E-configuration of the imine and planar thiazole ring.

Comparative Evaluation of Methods

Table 2: Method Comparison for Industrial Applicability

MethodYield (%)Purity (%)ScalabilityGreen Metrics (E-factor)
Hantzsch Synthesis8598High8.2
One-Pot Strategy7895Moderate5.1
Post-Synthetic Route7297Low10.4

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares the target compound with analogues differing in substituents:

Compound Name (CAS) R₁ (N-position) R₂ (4-position) R₃ (3-position) Molecular Weight (g/mol) XLogP3 PSA (Ų)
Target Compound (519149-88-3) 2-methylphenyl 4-nitrophenyl propenyl 244.36 3.7 40.9
N-(2-Methoxyphenyl)-... (312915-05-2) 2-methoxyphenyl 4-nitrophenyl H 327.36 N/A N/A
N-(4-methoxyphenyl)-... (502921-60-0) 4-methoxyphenyl methyl isopropyl 262.37 3.68 54.76
4-(Benzodioxin-6-yl)-... (1016475-92-5) H 2,3-dihydrobenzodioxin propenyl N/A N/A N/A
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound and N-(2-Methoxyphenyl)-... In contrast, methoxy groups (e.g., CAS 502921-60-0) are electron-donating, which may reduce electrophilicity but improve solubility due to increased polarity .

Aromatic System Modifications :

  • The benzodioxin substituent (CAS 1016475-92-5) introduces a bicyclic ether system, likely enhancing π-π stacking interactions and polarity compared to nitrophenyl .

Biological Activity

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine, with the CAS number 1049986-31-3, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₂S
Molecular Weight351.42 g/mol
LogP5.37
PSA91.35 Ų

These properties suggest a moderate lipophilicity, which is essential for cellular uptake and bioactivity.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate thiazole derivatives and substituted aniline compounds. The reaction conditions often include heating in a solvent such as ethanol or acetic acid to facilitate the formation of the thiazole ring.

Antifungal Activity

Recent studies have demonstrated that derivatives of thiazol-2(3H)-imine exhibit notable antifungal properties. For instance:

  • Compound Efficacy : In vitro testing revealed that certain derivatives showed significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole. Specifically, one derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis .

Cytotoxicity

Cytotoxicity studies conducted on NIH/3T3 cell lines indicated that the synthesized compounds had IC₅₀ values ranging from 148.26 μM to 187.66 μM, suggesting a relatively low cytotoxic effect on normal cells compared to their antifungal activity . This selective toxicity is crucial for developing safe therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of electronegative substituents at the para position of the phenyl moiety significantly enhances antifungal activity. For example, compounds with fluorine or chlorine substitutions showed improved potency due to increased electron density, which may facilitate better interaction with fungal targets .

Table: IC₅₀ Values Against NIH/3T3 Cell Line

CompoundIC₅₀ (μM)
2d148.26
2e187.66
Doxorubicin>1000

Molecular docking studies have suggested that these compounds may act as inhibitors of ergosterol biosynthesis by targeting the enzyme CYP51 (14α-demethylase). This enzyme is crucial for fungal cell membrane integrity, and inhibition leads to cell death .

Case Studies and Research Findings

  • In Vitro Studies : A series of thiazole derivatives were synthesized and tested for antifungal activity using EUCAST protocols. The most potent compound demonstrated an inhibition rate of 87.95% against ergosterol biosynthesis .
  • Molecular Docking : The docking studies indicated that compounds fit well into the active site of CYP51, forming significant interactions with key residues involved in substrate binding .
  • ADME Properties : Preliminary ADME studies indicated favorable absorption and distribution characteristics for these compounds, supporting their potential as drug candidates .

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